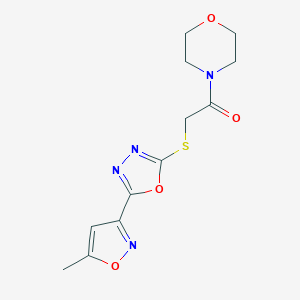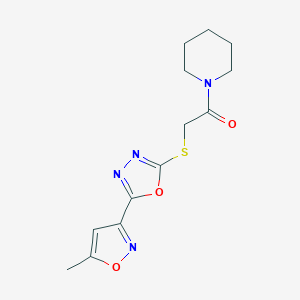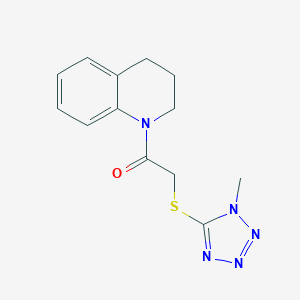![molecular formula C19H16N2O2S2 B270028 N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270028.png)
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as PTAA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAA belongs to the class of thiazole derivatives, which have been widely studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is not fully understood. However, it has been proposed that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide exerts its biological activities by interacting with specific molecular targets. For example, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a critical role in cancer invasion and metastasis, and their inhibition by N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide could lead to the suppression of cancer progression. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide induces apoptosis, a programmed cell death process, in cancer cells. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and inflammation. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to have a low toxicity profile, indicating its potential as a safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using analytical techniques. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been shown to have a low toxicity profile, making it a safe compound for in vitro and in vivo studies. However, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has some limitations for lab experiments. Its solubility in water is limited, which could affect its bioavailability and efficacy. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has not been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are not fully understood.
Orientations Futures
For the study of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide include investigating its efficacy in animal models, exploring its structure-activity relationship, and developing novel drug delivery systems.
Méthodes De Synthèse
The synthesis of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is a multistep process that involves the condensation of 4-phenyl-1,3-thiazol-2-amine with 4-chloroacetylphenyl sulfide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The yield of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is approximately 50%, and the purity is confirmed using analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In vitro studies have demonstrated that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
Formule moléculaire |
C19H16N2O2S2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-[4-[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-13(22)20-16-9-7-15(8-10-16)18(23)12-25-19-21-17(11-24-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22) |
Clé InChI |
HIAILDLZZUWVNV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)